molecular formula C21H17ClN2O3S B3016628 N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-89-1

N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No. B3016628
CAS RN: 863004-89-1
M. Wt: 412.89
InChI Key: WTWDKIYTOVRMSN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of benzothiazepine derivatives, including structures related to the specified compound, involves complex chemical reactions. For example, Nguyen et al. (2018) synthesized a benzothiazepine derivative through the reaction of o-aminothiophenol and acetophenone-derived compounds, highlighting the chemical versatility and potential of these molecules for further functionalization and study in various scientific applications (Nguyen, Bui, & Nguyen, 2018).

Antimicrobial Applications

  • Tailor et al. (2014) synthesized substituted dibenzo[b,f][1,4]thiazepines showing significant antimicrobial activity against both gram-positive and gram-negative bacteria. This research underscores the potential of benzothiazepine derivatives in developing new antimicrobial agents (Tailor, Patel, & Malik, 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Mary et al. (2020) studied benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions. The research concluded that these compounds could serve as effective photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating the compound's versatility beyond biomedical applications and highlighting its potential in renewable energy technologies (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Antitumor Activity

  • Yurttaş, Tay, & Demirayak (2015) evaluated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity, identifying compounds with considerable anticancer activity against certain cancer cell lines. This finding suggests the therapeutic potential of benzothiazepine and related derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Anticancer and Antiangiogenic Effects

  • Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The study highlighted the potential of these derivatives in reducing tumor volume and cell number while increasing the lifespan of tumor-bearing mice, suggesting a promising avenue for anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c22-14-5-3-6-15(11-14)23-20(25)13-24-16-7-1-2-9-18(16)28-19(12-21(24)26)17-8-4-10-27-17/h1-11,19H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWDKIYTOVRMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

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